molecular formula C8H10BrNO2S B156159 4-Bromo-N-ethylbenzenesulfonamide CAS No. 1984-25-4

4-Bromo-N-ethylbenzenesulfonamide

Cat. No. B156159
CAS RN: 1984-25-4
M. Wt: 264.14 g/mol
InChI Key: CEPUEFFXFOOTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Bromo-N-ethylbenzenesulfonamide" is a derivative of benzenesulfonamide with a bromine atom and an ethyl group attached to the benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide compounds, their synthesis, and properties, which can be extrapolated to understand "4-Bromo-N-ethylbenzenesulfonamide" .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline . Similarly, "4-Bromo-N-ethylbenzenesulfonamide" could be synthesized by reacting 4-bromobenzenesulfonyl chloride with ethylamine.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized by various spectroscopic methods, including IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters . These techniques could be used to determine the molecular structure of "4-Bromo-N-ethylbenzenesulfonamide" as well.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. The reactivity of the bromine atom in such compounds allows for further functionalization. For example, N, N-dibromobenzenesulfonamide reacts with dihydropyran to form a mixture of stereoisomers . "4-Bromo-N-ethylbenzenesulfonamide" may also participate in similar reactions, utilizing the bromine atom for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, can be influenced by their substituents. The compound mentioned in paper has a melting point and specific crystallographic parameters. The presence of the bromine atom and the ethyl group in "4-Bromo-N-ethylbenzenesulfonamide" would affect its physical properties, such as density and melting point, and its chemical properties, like reactivity and stability.

Relevant Case Studies

While the provided papers do not mention case studies involving "4-Bromo-N-ethylbenzenesulfonamide," they do discuss the applications of similar compounds. For instance, sulfonamide compounds have been evaluated for their enzyme inhibition potential, with some showing significant inhibitory activity against acetylcholinesterase and α-glucosidase . These findings suggest potential pharmaceutical applications for "4-Bromo-N-ethylbenzenesulfonamide" in enzyme inhibition.

Scientific Research Applications

  • HIV-1 Infection Prevention : A study by Cheng De-ju (2015) explored the synthesis of compounds related to 4-Bromo-N-ethylbenzenesulfonamide for potential use in preventing HIV-1 infection. The research focused on small molecular antagonists with active groups including pyridine, benzenesulfonyl, and bromine atom, which could be used in drug development for targeting HIV-1 infection (Cheng De-ju, 2015).

  • Anticancer Properties : Zhang, Shi-jie, Hu, Wei-Xiao (2010) synthesized a novel compound closely related to 4-Bromo-N-ethylbenzenesulfonamide, demonstrating its anticancer properties. This compound was characterized through various methods, including X-ray diffraction, and showed potential for further exploration in cancer treatment (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

  • Enzyme Inhibition and In Silico Studies : Research by N. Riaz (2020) involved the synthesis of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential. This study is significant as it evaluated the compounds for their inhibition of acetylcholinesterase and α-glucosidase, which are key enzymes in the human body. The findings were also supported by in silico studies (N. Riaz, 2020).

  • Photodynamic Therapy for Cancer Treatment : A 2020 study by M. Pişkin, E. Canpolat, Ö. Öztürk discussed the synthesis of new benzenesulfonamide derivative groups. These groups showed remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting their significant therapeutic applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

  • Antibacterial and Antiproliferative Agents : A paper by Shimaa M. Abd El-Gilil (2019) explored the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, focusing on their potential as effective antimicrobial and antiproliferative agents. This research is a step forward in the development of new therapeutic agents for microbial infections and cancer (Shimaa M. Abd El-Gilil, 2019).

Safety And Hazards

4-Bromo-N-ethylbenzenesulfonamide is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Bromo-N-ethylbenzenesulfonamide were not found in the search results, the ongoing development of safe and sustainable bromination reactions and the study of sulfonamides suggest potential areas of future research .

properties

IUPAC Name

4-bromo-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPUEFFXFOOTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173580
Record name Benzenesulfonamide, p-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-ethylbenzenesulfonamide

CAS RN

1984-25-4
Record name Benzenesulfonamide, p-bromo-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-ethylbenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, p-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-ethylbenzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following general procedure A, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and ethylamine (5 mL, [2.0M], 10 mmol) were stirred together for 16 hours. 4-bromo-N-ethylbenzenesulfonamide (0.11 g) was provided after purification. MS (ESI) m/z 264. HPLC purity 100.0% at 210-370 nm, 8.1 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.